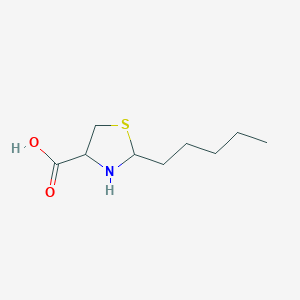

2-Pentyl-1,3-thiazolidine-4-carboxylic acid

Overview

Description

2-Pentyl-1,3-thiazolidine-4-carboxylic acid is a chemical compound with the CAS Number: 69588-05-2 . It has a molecular weight of 203.31 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of thiazolidine derivatives, such as 2-Pentyl-1,3-thiazolidine-4-carboxylic acid, involves the reaction of 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The reaction is believed to require acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Molecular Structure Analysis

The IUPAC name for this compound is 2-pentyl-1,3-thiazolidine-4-carboxylic acid . The InChI code for this compound is 1S/C9H17NO2S/c1-2-3-4-5-8-10-7 (6-13-8)9 (11)12/h7-8,10H,2-6H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis

The compound has a melting point of 165-168°C . It is a powder and is stored at room temperature .Scientific Research Applications

1. Cancer Therapeutics

- Summary of Application: Thiazolidin-4-one derivatives have shown significant anticancer activities. They have been the subject of extensive research and have demonstrated considerable potential as anticancer agents .

- Methods of Application: Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives. These compounds play a role in anticancer activity by inhibiting various enzymes and cell lines .

- Results or Outcomes: The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

2. Anti-Diabetes Agents

- Summary of Application: Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors have potential as anti-diabetes agents .

- Methods of Application: The development of novel anti-diabetic drugs based on PTP1B inhibitors has captured the attention of many researchers. Thiazole and thiazolidine derivatives have been used in the development of these inhibitors .

- Results or Outcomes: Many PTP1B inhibitors containing thiazole and thiazolidine moieties described in this review exhibit preferable activities, which would be of importance for the rational design and efficient application of PTP1B inhibitors with anti-diabetes activity .

3. Antioxidant Activity

- Summary of Application: Certain thiazolidine derivatives have shown significant antioxidant activity. This property makes them valuable in the development of treatments for diseases caused by oxidative stress .

- Methods of Application: The antioxidant activity of these compounds is typically evaluated using various biochemical assays .

- Results or Outcomes: One study found that a thiazolidine derivative with a Cl group in the para position of the phenyl ring showed important radical scavenging ability, being 20 times more active than ibuprofen .

4. Peptide Coupling Reactions

- Summary of Application: Thiazolidine derivatives are used in peptide coupling reactions. These reactions are crucial in the synthesis of proteins .

- Methods of Application: The specific methods of application can vary, but typically involve the use of thiazolidine derivatives as coupling agents in the formation of peptide bonds .

- Results or Outcomes: The outcomes of these reactions are peptides, which are key components of proteins and play vital roles in biological processes .

5. Bioconjugation

- Summary of Application: Thiazolidine derivatives can be used in bioconjugation reactions. These reactions are used to attach two molecules together, often a small molecule to a biomolecule .

- Methods of Application: The reaction between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product that remains stable and does not require any catalyst .

- Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

6. Radical Scavenging

- Summary of Application: Certain thiazolidine derivatives have shown significant radical scavenging ability. This property makes them valuable in the development of treatments for diseases caused by oxidative stress .

- Methods of Application: The radical scavenging activity of these compounds is typically evaluated using various biochemical assays .

- Results or Outcomes: One study found that a thiazolidine derivative with a Cl group in the para position of the phenyl ring showed important radical scavenging ability, being 20 times more active than ibuprofen .

7. Peptide Coupling Reactions

- Summary of Application: Thiazolidine derivatives are used in peptide coupling reactions. These reactions are crucial in the synthesis of proteins .

- Methods of Application: The specific methods of application can vary, but typically involve the use of thiazolidine derivatives as coupling agents in the formation of peptide bonds .

- Results or Outcomes: The outcomes of these reactions are peptides, which are key components of proteins and play vital roles in biological processes .

8. Bioconjugation

- Summary of Application: Thiazolidine derivatives can be used in bioconjugation reactions. These reactions are used to attach two molecules together, often a small molecule to a biomolecule .

- Methods of Application: The reaction between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product that remains stable and does not require any catalyst .

- Results or Outcomes: This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-pentyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHGGWNXWOIXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1NC(CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentyl-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

69588-05-2 | |

| Record name | 2-pentyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)

![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)

![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681271.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)